

# STF-118804 scientific background

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## Compound Focus: STF-118804

CAS No.: 894187-61-2

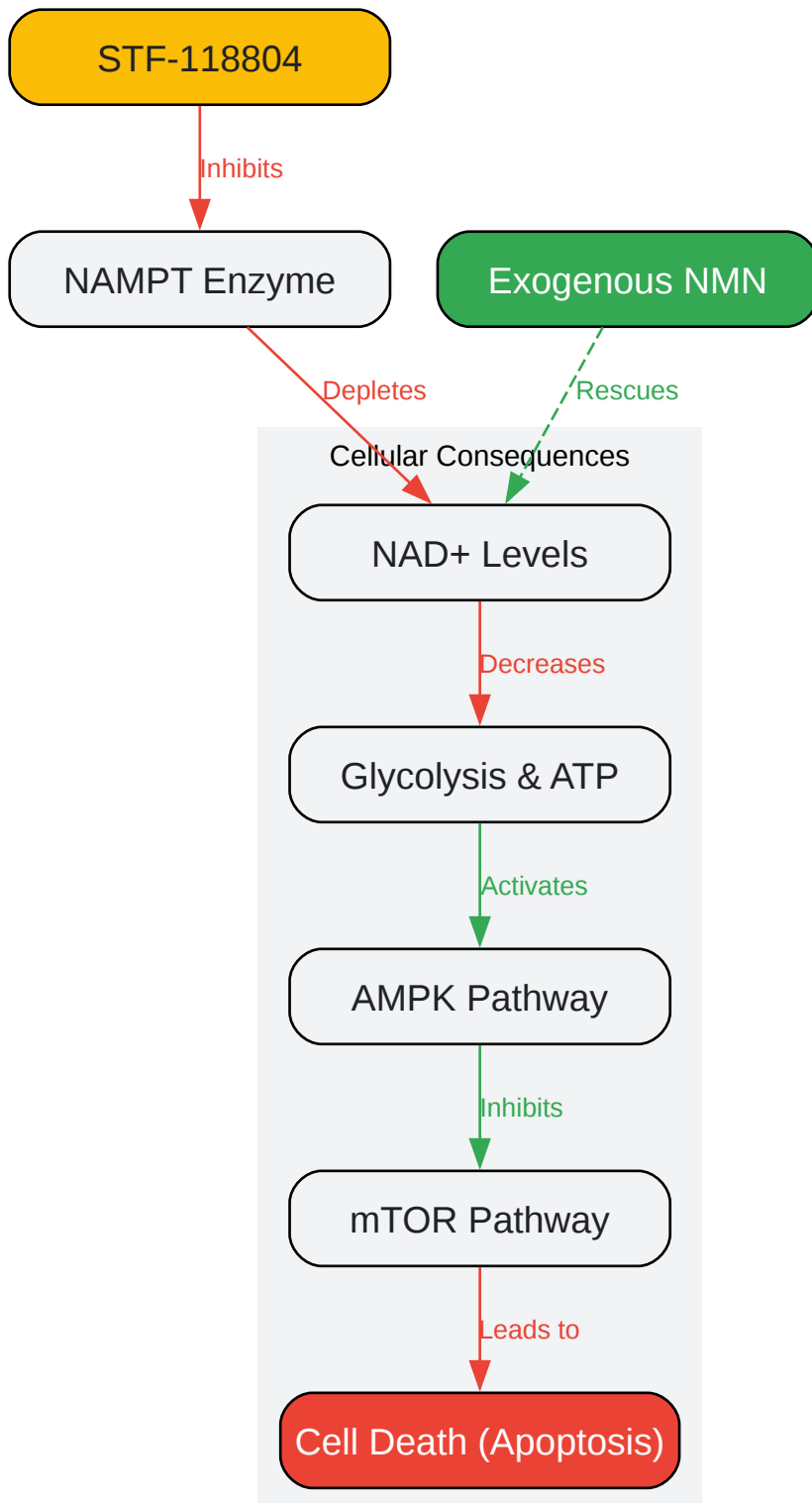
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## Mechanism of Action

**STF-118804** exerts its anticancer effects by specifically inhibiting NAMPT, the rate-limiting enzyme in the major NAD<sup>+</sup> salvage pathway in mammals [1].

The diagram below illustrates how **STF-118804** inhibition of NAMPT triggers a cascade of metabolic and signaling events leading to cancer cell death.



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Figure 1: Signaling pathway of **STF-118804**-induced cancer cell death. **STF-118804** inhibits NAMPT, depleting cellular NAD+. This leads to reduced glycolytic flux and ATP levels, triggering AMPK activation

and mTOR inhibition, ultimately resulting in apoptosis. The effects can be rescued by adding exogenous NMN. [1] [2]

## Quantitative Efficacy Data

**STF-118804** has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.

### In Vitro Efficacy in Human Cancer Cell Lines

Cell Line / Model	Cancer Type	Assay / Parameter	Reported IC50 / Efficacy	Source (Reference)
<b>Panc-1</b>	Pancreatic Ductal Adenocarcinoma (PDAC)	Cell Viability (MTT, 72h)	~10 nM (IC50)	[1] [2]
<b>PaTu8988t</b>	Pancreatic Ductal Adenocarcinoma (PDAC)	Cell Viability (MTT, 72h)	~10 nM (IC50)	[1] [2]
<b>SU86.86</b>	Pancreatic Ductal Adenocarcinoma (PDAC)	Cell Viability (MTT, 72h)	~25 nM (IC50)	[1] [2]
<b>NALM-6</b>	B-cell Acute Lymphoblastic Leukemia (B-ALL)	Cell Viability (72h)	26 nM (IC50)	[3]
<b>MV4-11</b>	Acute Myeloid Leukemia	Cell Viability (72h)	3.8 $\mu$ M (IC50)	[3]
<b>NB1691</b>	Neuroblastoma	ATP Assay / Apoptosis	Significant reduction	[4]
<b>Multiple PDAC lines</b>	Pancreatic Cancer	Colony Formation (Soft Agar)	Concentration-dependent reduction	[1] [2]

### In Vivo Efficacy in Mouse Models

Animal Model	Cancer Type	Dosage & Regimen	Key Results	Source
Mouse orthotopic PDAC (Panc-1)	Pancreatic Cancer	25 mg/kg, i.p., 3 weeks	Reduced tumor size and weight; No significant toxicity	[1] [3]
Mouse orthotopic ALL	Acute Lymphoblastic Leukemia	25 mg/kg, twice daily, s.c., 20 days	Improved survival; Inhibited tumor growth	[2] [3] [5]
Mouse xenograft (NB1691)	Neuroblastoma	Not Fully Specified	Blocked tumor growth	[4]

## Key Experimental Protocols

The preclinical data for **STF-118804** is generated through standardized in vitro and in vivo experiments.

### In Vitro Cell Viability and Metabolic Assays

- **Cell Viability (MTT/SRB/Trypan Blue):** Cells are treated with increasing concentrations of **STF-118804** for 72 hours. Viability is measured via metabolic dyes (MTT), protein content (Sulforhodamine B, SRB), or direct cell counting with Trypan blue exclusion [1] [2].
- **ATP Level Measurement:** Cells are lysed after **STF-118804** treatment, and ATP concentration is determined using a colorimetric or luminescent kit by measuring absorbance at 570 nm [2] [4].
- **NAD<sup>+</sup> Level Quantification:** NAD<sup>+</sup> levels are measured from cell lysates using enzymatic cycling assays or commercial kits after a defined treatment period with **STF-118804** [2].
- **Colony Formation (Soft Agar):** Cells are suspended in soft agar with **STF-118804** and cultured for several weeks. The number of colonies formed is counted to assess anchorage-independent growth [1] [2].
- **Western Blot Analysis:** Treated cells are lysed, proteins are separated by SDS-PAGE, and transferred to membranes. Membranes are probed with antibodies against targets like p-AMPK, p-mTOR, N-MYC, and cleaved caspase-3, then visualized [2] [4].

### In Vivo Efficacy Studies

- **Orthotopic Xenograft Models:** Cancer cells are implanted into the corresponding organ of immunodeficient mice. Mice are treated with **STF-118804** or vehicle control for several weeks.

- **Endpoint Measurements:** Tumor growth is monitored via bioluminescent imaging, caliper measurements, or terminal tumor weight. Survival is tracked as a key endpoint in aggressive models [1] [2] [4].

## Therapeutic Potential and Combinations

**STF-118804** shows promise not only as a single agent but also in combination therapy.

- **Additive Effects with Chemotherapy:** In pancreatic cancer models, **STF-118804** combined with standard chemotherapeutics (gemcitabine, paclitaxel, etoposide) resulted in an additive decrease in cell viability and growth [1] [2].
- **Synergy with Metabolic and Signaling Inhibitors:** In neuroblastoma, combining **STF-118804** with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4].
- **Activity against Cancer Stem Cells:** A significant finding is that **STF-118804** can effectively reduce leukemia-initiating cells (stem cells) in bone marrow, which are often resistant to conventional therapies [2] [5].

## Conclusion

**STF-118804** is a potent and specific NAMPT inhibitor with compelling preclinical efficacy across multiple cancer types. Its mechanism of action—inducing NAD<sup>+</sup> depletion and metabolic collapse—is well-established. The compound has shown promising activity in vitro and in vivo, both alone and in combination with existing therapies, supporting its potential for further development as an anticancer therapeutic.

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## References

1. Preclinical efficacy of the novel competitive NAMPT inhibitor... [pubmed.ncbi.nlm.nih.gov]
2. Preclinical efficacy of the novel competitive NAMPT inhibitor ... [pmc.ncbi.nlm.nih.gov]
3. STF-118804 | Apoptosis Inducer [medchemexpress.com]

4. NAMPT Inhibition Induces Neuroblastoma Cell Death and ... [frontiersin.org]

5. STF-118804 | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

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